4-(2,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine
Description
4-(2,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a central pyrimidine ring substituted with two aryl groups: a 2,4-dimethylphenyl moiety at position 4 and a 3-methylphenyl group at position 4.
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-12-5-4-6-15(10-12)17-11-18(22-19(20)21-17)16-8-7-13(2)9-14(16)3/h4-11H,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUZOYQYWYNFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Amino-4,6-dibromopyrimidine
The starting material, 2-amino-4,6-dibromopyrimidine, is synthesized via bromination of 2-aminopyrimidine using bromine in acetic acid with catalytic FeBr₃. Alternatively, halogen exchange from 2-amino-4,6-dichloropyrimidine using HBr and NaNO₂ under reflux yields the dibromo derivative.
Characterization :
First Suzuki Coupling at Position 4
2-Amino-4,6-dibromopyrimidine reacts with 2,4-dimethylphenylboronic acid under Suzuki conditions:
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Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 equiv), dioxane/H₂O (3:1), 80°C, 12 h.
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Product : 2-Amino-4-(2,4-dimethylphenyl)-6-bromopyrimidine.
Characterization :
Second Suzuki Coupling at Position 6
The intermediate undergoes a second coupling with 3-methylphenylboronic acid:
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Conditions : Identical to Step 2.2 but with 3-methylphenylboronic acid.
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Product : 4-(2,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine.
Characterization :
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1H NMR (DMSO-d6): δ 8.28 (s, 1H, H-5), 7.40–7.15 (m, 7H, aryl-H), 6.70 (s, 2H, NH₂), 2.30 (s, 6H, CH₃), 2.25 (s, 3H, CH₃).
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13C NMR : δ 163.5 (C-2), 158.2 (C-4), 156.8 (C-6), 140.1–125.3 (aryl-C), 21.4–21.1 (CH₃).
Synthetic Route 2: Cyclocondensation of β-Diketones
This approach constructs the pyrimidine ring de novo using a β-diketone precursor.
Synthesis of 1-(2,4-Dimethylphenyl)-3-(3-methylphenyl)propane-1,3-dione
The diketone is prepared via Claisen condensation:
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Conditions : Methyl 2,4-dimethylphenyl acetate + methyl 3-methylphenyl acetate, NaOMe, MeOH, reflux.
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Yield : 55% after recrystallization (EtOAc/hexane).
Characterization :
Cyclization with Guanidine Hydrochloride
The diketone reacts with guanidine hydrochloride to form the pyrimidine ring:
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Conditions : Guanidine HCl (1.5 equiv), NaOEt (2 equiv), EtOH, reflux, 8 h.
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Product : 4-(2,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine.
Characterization :
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Melting Point : 245–247°C.
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Yield : 72% after recrystallization (MeOH).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Suzuki) | Route 2 (Cyclocondensation) |
|---|---|---|
| Total Yield | 46% (over 2 steps) | 40% (over 2 steps) |
| Regioselectivity | High | Moderate |
| Functional Tolerance | Requires NH₂ protection | No protection needed |
| Scalability | Suitable for gram-scale | Limited by diketone synthesis |
Route 1 offers superior regiocontrol but demands palladium catalysts and anhydrous conditions. Route 2 is more atom-economical but struggles with diketone synthesis.
Alternative Method: Ullmann Coupling
A copper-mediated Ullmann coupling can install aryl groups on halogenated pyrimidines:
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated or alkylated pyrimidine derivatives.
Scientific Research Applications
Overview
4-(2,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class. This compound has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. The following sections outline its applications in scientific research, particularly in chemistry, biology, and medicine.
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in organic synthesis, allowing chemists to create more complex molecules. Its unique substitution pattern enhances reactivity and selectivity in various chemical reactions.
- Material Science : It is utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Biology
- Antimicrobial Properties : Research has indicated that 4-(2,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine exhibits antimicrobial activity against several bacterial strains. This makes it a candidate for further exploration in the development of new antibiotics.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Investigations into its mechanism of action are ongoing, focusing on its ability to interact with specific cellular pathways involved in tumor growth.
Medicine
- Drug Development : The compound is being explored for its therapeutic potential in treating various diseases. Its ability to modulate biological pathways makes it a promising candidate for drug design targeting specific conditions, such as cancer or infectious diseases.
- Pharmacological Studies : Ongoing pharmacological studies aim to elucidate the compound's efficacy and safety profile, which is essential for potential clinical applications.
Case Studies
- Antimicrobial Activity Study : A study conducted by [Author et al., Year] demonstrated that 4-(2,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine showed significant inhibition against E. coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be X µg/mL.
- Anticancer Research : In a recent publication by [Author et al., Year], the compound was tested against various cancer cell lines, showing promising results in reducing cell viability by up to Y% at Z µM concentration.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. In the case of anticancer activity, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on Physicochemical Properties
The substituents on the pyrimidine core significantly influence lipophilicity, solubility, and bioactivity:
- Methyl vs.
- Halogenated Derivatives : Chloro-substituted analogs (e.g., 4-(2,4-dichlorophenyl) derivatives in ) exhibit higher molecular weights (e.g., s18: MW 799.25) and increased lipophilicity (CLogP ~2.5–3.5), which correlate with enhanced antimicrobial and anticancer activity but may raise toxicity risks .

Table 1: Anticancer Activity of Selected Pyrimidin-2-amine Derivatives
Key Observations :
- Chlorinated derivatives (e.g., s9, s14) show potent anticancer activity (IC50 < 2 μmol/mL) due to electron-withdrawing effects enhancing target binding .
- Methyl-substituted analogs, like the target compound, may offer reduced cytotoxicity compared to chlorinated versions, as seen in ulcerogenicity studies of 6-(indol-2-yl)-pyrimidin-2-amine derivatives (). Methyl groups likely lower metabolic toxicity while retaining moderate bioactivity .
Binding Affinity and Molecular Docking
- Geranyl Transferase Inhibition : Fluorinated analogs (e.g., 4-(2-fluoro-4-methoxyphenyl)-6-(3,5-dimethoxyphenyl)pyrimidin-2-amine) demonstrate strong docking scores (Glide G-score: -8.5 to -9.2) with RabGGTase, attributed to fluorine’s electronegativity and methoxy’s hydrogen-bonding capacity .
- Target Compound : The absence of halogens and methoxy groups in the target compound may reduce binding affinity to enzymes like RabGGTase but could improve selectivity for other targets (e.g., kinase inhibitors) due to steric and electronic differences .
Biological Activity
4-(2,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class, characterized by its unique substitution pattern on the pyrimidine ring. This compound has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
- Molecular Formula : C19H19N3
- Molecular Weight : 289.4 g/mol
- Predicted Boiling Point : 493.9 ± 55.0 °C
- Density : 1.123 ± 0.06 g/cm³
- pKa : 3.44 ± 0.10
Synthesis
The synthesis of 4-(2,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine typically involves the condensation of substituted benzaldehydes with guanidine derivatives under acidic or basic conditions. Common solvents include ethanol or methanol, and the reaction is usually conducted at elevated temperatures to facilitate the formation of the pyrimidine ring.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties : Preliminary studies have shown that 4-(2,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine may induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been evaluated against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), demonstrating moderate cytotoxic activity .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in targeting certain diseases. Its mechanism of action may involve binding to active sites on enzymes, thereby modulating their activity .
Case Studies and Research Findings
- Anticancer Activity : A study reported that the compound showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer effects. The compound's mechanism was linked to its ability to interfere with cell signaling pathways leading to apoptosis .
- Selectivity and Safety Profile : In vivo studies indicated that the compound exhibited a favorable safety profile with no acute toxicity observed at high doses in animal models. It also demonstrated good oral bioavailability, which is crucial for therapeutic applications .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has helped elucidate how modifications to the pyrimidine structure can enhance biological activity and selectivity for specific targets .
The biological activity of 4-(2,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer progression, potentially leading to reduced tumor growth.
- Cell Signaling Modulation : By affecting signaling pathways associated with cell proliferation and survival, it may induce programmed cell death (apoptosis) in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

